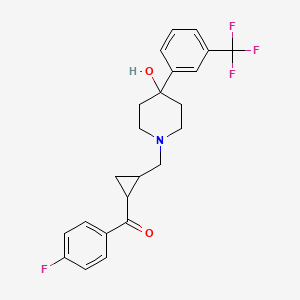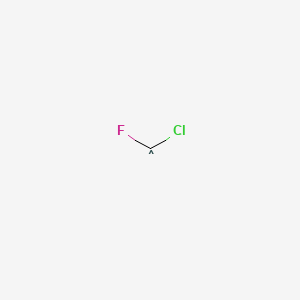
Methyl, chlorofluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chlorofluoromethyl radical is a chemical species with the formula CHClF It is a type of free radical, which means it has an unpaired electron, making it highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The chlorofluoromethyl radical can be generated through several methods, including the homolytic cleavage of chlorofluorocarbons under the influence of heat or light. This process involves breaking the carbon-chlorine bond to produce the radical. Another method involves the reaction of chlorofluoromethane with a strong oxidizing agent, which abstracts a hydrogen atom to form the radical .
Industrial Production Methods
Industrial production of the chlorofluoromethyl radical is typically carried out in controlled environments where the reaction conditions can be precisely managed. This often involves the use of specialized equipment to ensure the safe handling of the highly reactive radical species .
Chemical Reactions Analysis
Types of Reactions
The chlorofluoromethyl radical undergoes various types of reactions, including:
Oxidation: The radical can react with oxygen to form chlorofluoromethanol.
Reduction: It can be reduced to form chlorofluoromethane.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in another molecule.
Common Reagents and Conditions
Common reagents used in reactions involving the chlorofluoromethyl radical include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions typically require specific conditions, such as elevated temperatures or the presence of light, to proceed efficiently .
Major Products
The major products formed from reactions involving the chlorofluoromethyl radical include chlorofluoromethanol, chlorofluoromethane, and various substituted organic compounds .
Scientific Research Applications
The chlorofluoromethyl radical has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The radical is studied for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Medicine: Research is ongoing into the potential use of chlorofluoromethyl radical derivatives in pharmaceuticals.
Industry: The radical is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of the chlorofluoromethyl radical involves its high reactivity due to the presence of an unpaired electron. This makes it capable of initiating chain reactions, where it reacts with stable molecules to form new radicals. These new radicals can then react further, propagating the reaction. The radical can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the chlorofluoromethyl radical include:
- Difluoromethyl radical (CHF2)
- Trifluoromethyl radical (CF3)
- Chloromethyl radical (CH2Cl)
Uniqueness
The chlorofluoromethyl radical is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other halogenated methyl radicals. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .
Properties
CAS No. |
33272-71-8 |
|---|---|
Molecular Formula |
CHClF |
Molecular Weight |
67.47 g/mol |
InChI |
InChI=1S/CHClF/c2-1-3/h1H |
InChI Key |
FICFQLDYKDCJHQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH](F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




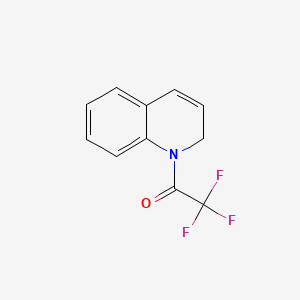
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

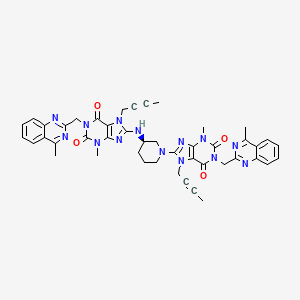
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

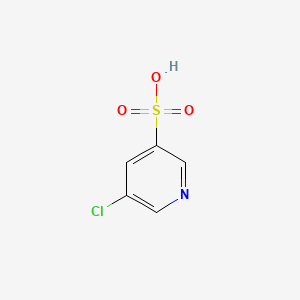

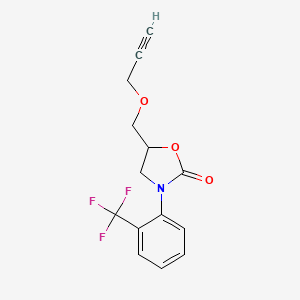

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
